N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a fluorobenzyl group, a nitro-substituted pyrazole ring, and a furan ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the pyrazole ring: The pyrazole ring can be introduced via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the nitro group: Nitration reactions can be employed to introduce the nitro group onto the pyrazole ring.
Formation of the amide bond: The final step involves the formation of the amide bond between the furan ring and the fluorobenzyl group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential bioactive compound.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- N-(4-methylbenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C16H13FN4O4 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13FN4O4/c17-12-3-1-11(2-4-12)7-18-16(22)15-6-5-14(25-15)10-20-9-13(8-19-20)21(23)24/h1-6,8-9H,7,10H2,(H,18,22) |
InChI Key |
IWZJMRMUCXWPCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Origin of Product |
United States |
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